

Unveiling Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-10-Adc-OH

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This technical guide provides an in-depth overview of **Fmoc-10-Adc-OH** (10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Molecular Data

Fmoc-10-Adc-OH is a bifunctional molecule featuring a lipophilic ten-carbon chain that separates a carboxylic acid from an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for modifying peptides and other biomolecules.

Property	Value
Molecular Formula	C ₂₅ H ₃₁ NO ₄
Molecular Weight	409.52 g/mol
CAS Number	143688-82-8
Appearance	White to off-white crystalline powder

Synthesis of Fmoc-10-Adc-OH: An Experimental Protocol

The synthesis of **Fmoc-10-Adc-OH** is achieved through the protection of the amino group of 10-aminodecanoic acid with an Fmoc reagent. A general and effective method involves the use of N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

- 10-Aminodecanoic acid
- N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Diethyl ether
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve 10-aminodecanoic acid in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.
- **Fmoc Protection:** Cool the solution in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
- Acidification: Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.
- Extraction: Extract the **Fmoc-10-Adc-OH** precipitate with ethyl acetate.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-10-Adc-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. Its long aliphatic chain can be used to introduce a spacer into a peptide sequence, which can be crucial for the biological activity of the final peptide, for example, by providing distance between an active domain and a carrier molecule. It is particularly valuable in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs), where it can function as a component of the linker.

General Experimental Protocol for SPPS using Fmoc-10-Adc-OH

The following protocol outlines the key steps for incorporating **Fmoc-10-Adc-OH** into a peptide chain on a solid support (e.g., Wang resin or Rink amide resin).

1. Resin Preparation:

- Swell the chosen resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the initial amino acid attached to the resin). This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.

- Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

- Activate the carboxyl group of the incoming Fmoc-protected amino acid (in this case, **Fmoc-10-Adc-OH**). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
- Add the activated **Fmoc-10-Adc-OH** solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
- Wash the resin extensively with DMF to remove any unreacted reagents.

4. Chain Elongation:

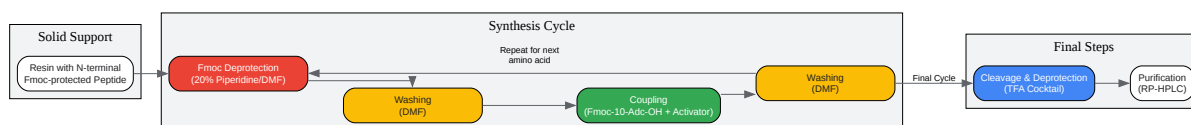
- Repeat the deprotection and coupling steps sequentially with the desired Fmoc-protected amino acids to elongate the peptide chain.

5. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the solid support.
- Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like **Fmoc-10-Adc-OH**.



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*Solid-Phase Peptide Synthesis (SPPS) Cycle for incorporating **Fmoc-10-Adc-OH**.*

This comprehensive guide serves as a foundational resource for the effective utilization of **Fmoc-10-Adc-OH** in research and development. Its unique properties as a protected amino acid with a long aliphatic chain offer significant potential in the design and synthesis of novel peptides and bioconjugates with tailored therapeutic properties.

- To cite this document: BenchChem. [Unveiling Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557996#molecular-weight-and-formula-of-fmoc-10-adc-oh\]](https://www.benchchem.com/product/b557996#molecular-weight-and-formula-of-fmoc-10-adc-oh)

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